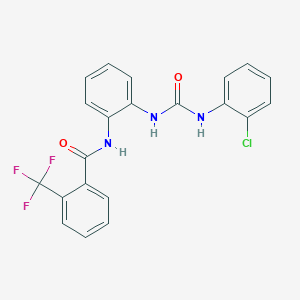
N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a chlorophenyl group, a ureido group, and a trifluoromethylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenyl isocyanate with 3-aminophenyl-2-(trifluoromethyl)benzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the ureido linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification techniques such as recrystallization, chromatography, or distillation are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, alkylating agents for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(methyl)benzamide: Differing by the presence of a methyl group instead of a trifluoromethyl group.
N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(fluoromethyl)benzamide: Differing by the presence of a fluoromethyl group instead of a trifluoromethyl group.
N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(chloromethyl)benzamide: Differing by the presence of a chloromethyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific trifluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)carbamoylamino]phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3O2/c22-15-9-3-4-10-16(15)27-20(30)28-18-12-6-5-11-17(18)26-19(29)13-7-1-2-8-14(13)21(23,24)25/h1-12H,(H,26,29)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLRNANCPWEOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
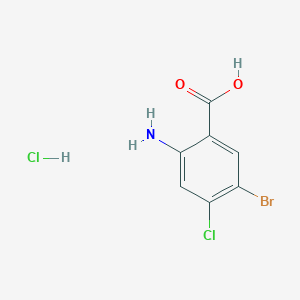
![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]pyrazine-2-carboxamide](/img/structure/B2616842.png)
![2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2616844.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea](/img/structure/B2616846.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide](/img/structure/B2616848.png)
![5-bromo-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2616851.png)
![1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2616852.png)
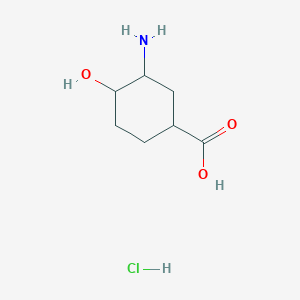
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2616855.png)
![N-({[2,3'-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide](/img/structure/B2616856.png)
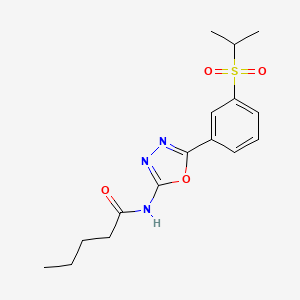
![[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-(4-fluorophenyl)cyanamide](/img/structure/B2616858.png)
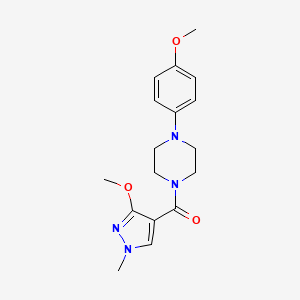
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one](/img/structure/B2616861.png)
